Tiazolidinas tioonas
Thiazolidinethiones are a class of heterocyclic compounds with unique chemical properties and diverse applications. These molecules feature a thiazolidine ring system attached to a sulfur atom, typically as an -S- group. Thiazolidinethiones exhibit significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. They have attracted considerable attention in pharmaceutical research for their potential use in developing new drugs against various diseases.
Structurally, thiazolidinethiones can be synthesized through various methods, such as the Michael addition of acrylamides to thiosemicarbazide derivatives or the ring-closure reaction between a thiol and an isothiocyanate. Their synthetic versatility allows for the introduction of different functional groups, which can further enhance their biological activities.
In terms of applications, thiazolidinethiones have shown promise in the treatment of inflammatory conditions, oxidative stress-related disorders, and certain microbial infections. Additionally, they are explored for their potential as chelating agents due to their ability to form complexes with metal ions.
Overall, thiazolidinethiones represent a promising area in chemical research, offering both fundamental insights into heterocyclic chemistry and practical applications in medicinal chemistry.

Estructura | Nombre químico | CAS | MF |
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890590-75-7 | C6H7NOS2 | |
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(R)-4-Isopropylthiazolidine-2-thione | 110199-16-1 | C6H11NS2 |
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BTR-1 | 18331-34-5 | C12H11NOS2 |
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4-methyl-1,3-thiazolidine-2-thione | 1437-89-4 | C4H7NS2 |
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5-thioxo-2-Thiazolidinone | 288155-31-7 | C3H3NOS2 |
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2-Thiazolidinethione,4-ethyl- | 1437-91-8 | C5H9NS2 |
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3-Methylthiazolidine-2-thione | 1908-87-8 | C4H7NS2 |
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3-Allylrhodanine | 1457-47-2 | C6H7NOS2 |
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2-Mercaptothiazoline | 96-53-7 | C3H5NS2 |
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3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | 88850-32-2 | C6H9NO2S2 |
Literatura relevante
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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